Functional Group Outcome: Nδ-Hydroxy-Nδ-Acetyl Hydroxamate vs. Inert Acetamide
The primary differentiation of Fmoc-L-Orn(Ac,OBz)-OH lies in its ability to generate the native Nδ-hydroxy-Nδ-acetyl (hydroxamate) moiety upon deprotection, a functionality essential for Fe(III) chelation in siderophores. In contrast, the closest analog, Fmoc-Orn(Ac)-OH (CAS 172690-48-1), lacks the benzoyloxy (OBz) group and yields a simple, non-hydrolysable Nδ-acetamide after Fmoc removal [1]. This acetamide cannot be converted into a hydroxamate, rendering Fmoc-Orn(Ac)-OH unsuitable for applications requiring metal-binding motifs [2].
| Evidence Dimension | Post-synthetic Nδ functional group |
|---|---|
| Target Compound Data | Nδ-hydroxy-Nδ-acetyl (hydroxamate) after on-resin deprotection with LiOH |
| Comparator Or Baseline | Fmoc-Orn(Ac)-OH (CAS 172690-48-1): Nδ-acetamide (inert) |
| Quantified Difference | Functional group change: hydroxamate (chelating) vs. acetamide (non-chelating) |
| Conditions | On-resin deprotection: 1 M LiOH in THF/MeOH (1:1) [3] |
Why This Matters
This determines whether the final peptide product will possess the intended metal-chelating properties (e.g., for siderophore-drug conjugates) or be biologically inert at that position.
- [1] Iris Biotech GmbH. Fmoc-L-Orn(Ac)-OH (FAA0260) Product Technical Datasheet. CAS 172690-48-1. View Source
- [2] Cherkupally, P., et al. (2015). An efficient solid-phase strategy for total synthesis of naturally occurring amphiphilic marine siderophores: amphibactin-T and moanachelin ala-B. Organic & Biomolecular Chemistry, 13(16), 4760-4768. View Source
- [3] Iris Biotech GmbH. Fmoc-L-Orn(Ac,OBz)-OH (FAA4220) Product Technical Datasheet. CAS 1684432-88-9. View Source
